N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a synthetic organic compound characterized by a hybrid structure combining benzodioxole, benzimidazole, and piperidine moieties. Key structural features include:
- Benzodioxole core: A fused bicyclic aromatic system (benzo[d][1,3]dioxol-5-yl) known for enhancing metabolic stability and bioavailability in drug candidates .
- Benzimidazole subunit: The 5,6-dimethyl-1H-benzo[d]imidazole group is critical for binding interactions, particularly in kinase inhibition or receptor modulation, as seen in analogous compounds .
- Piperidine linkage: The 4-((5,6-dimethylbenzimidazolyl)methyl)piperidine moiety facilitates conformational flexibility and hydrophobic interactions.
- Acetamide-oxalate salt: The oxalate counterion improves solubility and crystallinity, a common strategy in pharmaceutical formulation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3.C2H2O4/c1-16-9-20-21(10-17(16)2)28(14-25-20)12-18-5-7-27(8-6-18)13-24(29)26-19-3-4-22-23(11-19)31-15-30-22;3-1(4)2(5)6/h3-4,9-11,14,18H,5-8,12-13,15H2,1-2H3,(H,26,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAHCOBFEKSIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The target compound’s 5,6-dimethylbenzimidazole may enhance lipophilicity and steric hindrance compared to chlorine-substituted analogs (e.g., compound 11) .
Synthetic Complexity :
- Compound 15b achieves a 71% yield via amide coupling, suggesting efficient methodologies for piperidine-benzimidazole hybrids .
- Triazole-thiazole hybrids (e.g., 8a) require multi-step click chemistry, highlighting the target compound’s relative synthetic simplicity .
Phenoxymethylbenzimidazole-triazole hybrids (e.g., 8a) show docking affinity for enzymes like α-glucosidase, suggesting the target compound’s utility in diabetes research .
Computational and Experimental Insights
- Similarity Metrics : emphasizes structural similarity as a predictor of biological activity. The target compound’s benzimidazole-piperidine core aligns with kinase inhibitors, while its benzodioxole group may reduce off-target effects compared to simpler benzimidazoles .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical and biological properties?
The compound integrates a benzo[d][1,3]dioxole moiety, a piperidine-acetamide linker, and a 5,6-dimethyl-1H-benzo[d]imidazole group. The benzo[d][1,3]dioxole enhances lipophilicity and π-π stacking with target proteins, while the dimethyl benzimidazole contributes to hydrogen bonding and receptor specificity . The piperidine ring improves solubility and conformational flexibility, critical for bioavailability . Structural validation requires NMR spectroscopy (¹H/¹³C) for proton environments and mass spectrometry (HRMS) for molecular weight confirmation .
Q. What synthetic strategies are employed to prepare this compound?
Synthesis typically involves multi-step coupling reactions :
- Step 1 : Functionalization of the piperidine core with (5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl via nucleophilic substitution under inert atmosphere (argon/nitrogen) .
- Step 2 : Acetamide linkage formation between the piperidine derivative and benzo[d][1,3]dioxol-5-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Step 3 : Salt formation with oxalic acid to improve crystallinity . Purity is ensured via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields and purity?
Systematic parameter variation is key:
- Temperature : Elevated temperatures (60–80°C) accelerate coupling but may promote side reactions; monitor via TLC .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance benzimidazole alkylation efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require strict anhydrous conditions . Advanced purification techniques (e.g., preparative HPLC with C18 columns) resolve closely eluting impurities .
Q. What computational methods are suitable for predicting binding interactions and pharmacokinetics?
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) and charge distribution using hybrid functionals (e.g., B3LYP) to model reactivity .
- Molecular docking (AutoDock/Vina) : Simulate interactions with target receptors (e.g., kinases, GPCRs) using the compound’s 3D structure (optimized via Mercury or PyMOL ) .
- ADMET prediction (SwissADME) : Estimate logP, bioavailability, and metabolic stability from SMILES notation .
Q. How can contradictory bioactivity data across assays be resolved?
- Dose-response profiling : Validate activity across multiple concentrations (e.g., IC₅₀ in enzymatic vs. cell-based assays) to identify off-target effects .
- Structural analogs : Compare with derivatives lacking specific groups (e.g., methyl on benzimidazole) to isolate pharmacophores .
- Orthogonal assays : Use SPR (surface plasmon resonance) for binding kinetics and LC-MS for metabolite identification to rule out assay artifacts .
Methodological Considerations
Q. What techniques are recommended for analyzing stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- LC-MS/MS monitoring : Track degradation products and quantify half-life (t₁/₂) in simulated gastric fluid (pH 1.2) and plasma .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Scaffold modification : Synthesize analogs with substituted benzimidazoles (e.g., 5-Cl, 6-NO₂) or alternate linkers (e.g., morpholine instead of piperidine) .
- Bioisosteric replacement : Replace benzo[d][1,3]dioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) to assess impact on potency .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
Data Contradiction Analysis
Q. How to address discrepancies in computational vs. experimental binding affinities?
- Ensemble docking : Account for protein flexibility by docking to multiple receptor conformations (e.g., from molecular dynamics simulations) .
- Solvent effects : Include implicit solvent models (e.g., GB/SA) in docking calculations to improve accuracy .
- Experimental validation : Use ITC (isothermal titration calorimetry) to measure binding thermodynamics and reconcile with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
